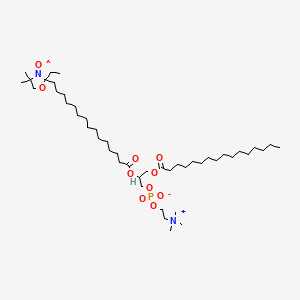
(2R)-2-O-phosphonato-3-sulfonatolactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-O-phosphonato-3-sulfonatolactate(4-) is a quadruply-charged carboxyalkyl phosphate oxoanion resulting from global deprotonation of (2R)-O-phospho-3-sulfolactic acid. It derives from a (R)-lactate. It is a conjugate base of a (2R)-O-phospho-3-sulfolactic acid.
Scientific Research Applications
Synthesis and Material Development :
- Zirconium Phosphonates : A study presented a method for preparing zirconium sulfophenylphosphonate, a compound with potential use in composite proton exchange membranes for fuel cells due to its good thermal stability and considerable protonic conductivity (Zima et al., 2010).
- Coenzyme M Biosynthesis : Research identified (2R)-phospho-3-sulfolactate synthase (ComA) in Methanococcus jannaschii, an enzyme crucial for coenzyme M biosynthesis. This enzyme catalyzes the addition of sulfite to phosphoenolpyruvate, suggesting potential applications in understanding microbial metabolism and biotechnological processes (Graham et al., 2002).
Structural and Coordination Chemistry :
- Metal-Organic Frameworks (MOFs) : Studies have explored the structural properties and applications of sulfonate and phosphonate MOFs. These frameworks demonstrate differences and similarities in their structural and functional properties, with potential applications in porous materials and dynamic structures (Shimizu, Vaidhyanathan, & Taylor, 2009).
Phosphonate and Sulfonate Interactions in Complex Systems :
- Conductivity and Interactions in Layered Solids : Research on zirconium and titanium phosphate sulfophenylphosphonates showed rapid increases in proton conductivities with relative humidity, highlighting their potential use in humidity sensors and other conductivity-related applications (Stein, Clearfield, & Subramanian, 1996).
properties
Product Name |
(2R)-2-O-phosphonato-3-sulfonatolactate |
|---|---|
Molecular Formula |
C3H3O9PS-4 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
(2R)-2-phosphonatooxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/p-4/t2-/m0/s1 |
InChI Key |
CABHHUMGNFUZCZ-REOHCLBHSA-J |
Isomeric SMILES |
C([C@@H](C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



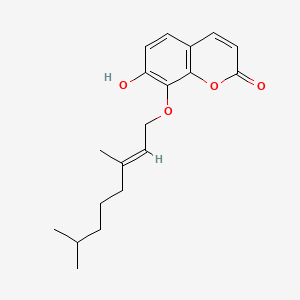
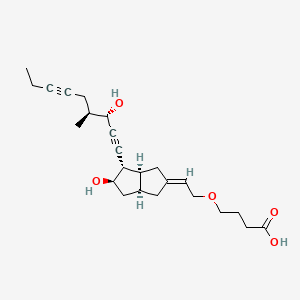
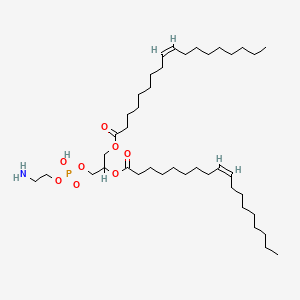
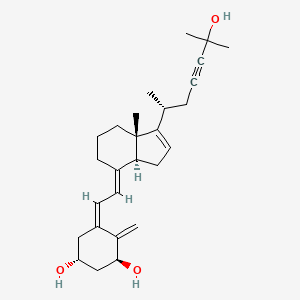
![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)

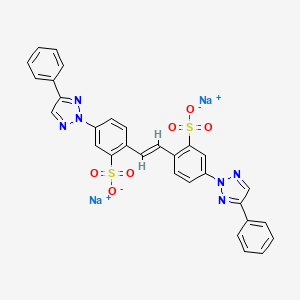

![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)
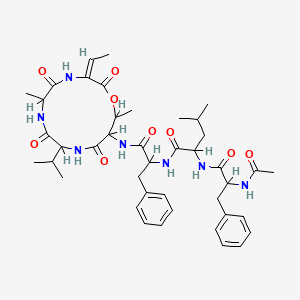

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)
